molecular formula C7H13NO2 B1267370 2-Amino-2-cyclopentylacetic acid CAS No. 933-95-9

2-Amino-2-cyclopentylacetic acid

Cat. No.: B1267370
CAS No.: 933-95-9
M. Wt: 143.18 g/mol
InChI Key: XBPKRVHTESHFAA-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopentylacetic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of glycine, where the hydrogen atom of the glycine is replaced by a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclopentylacetic acid typically involves the hydrolysis of N-acetyl-(D,L)-cyclopentylglycine with 6N hydrochloric acid. The N-acetyl-(D,L)-cyclopentylglycine can be prepared as described in the literature by J. T. Hill and F. W. Dunn . The reaction conditions for the hydrolysis include maintaining the reaction mixture at a controlled temperature and pH to ensure complete hydrolysis and high yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and quality of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopentylacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or alkyl derivatives.

Scientific Research Applications

2-Amino-2-cyclopentylacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems and its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopentylacetic acid involves its interaction with specific molecular targets and pathways. As a glycine derivative, it may influence the activity of glycine receptors and other neurotransmitter systems. The exact pathways and molecular targets are still under investigation, but it is believed to modulate neurotransmission and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropanoic acid: Another glycine derivative with a methyl group instead of a cyclopentyl group.

    2-Amino-2-phenylacetic acid: A glycine derivative with a phenyl group.

    2-Amino-2-(2-methylpropyl)acetic acid: A glycine derivative with an isobutyl group.

Uniqueness

2-Amino-2-cyclopentylacetic acid is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to other glycine derivatives

Properties

IUPAC Name

2-amino-2-cyclopentylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPKRVHTESHFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70918522
Record name Amino(cyclopentyl)acetic acid
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933-95-9, 2521-82-6
Record name α-Aminocyclopentaneacetic acid
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Record name Cyclopentaneacetic acid, alpha-amino-
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Record name DL-2-Cyclopentylglycine
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Record name Amino(cyclopentyl)acetic acid
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Record name 2-amino-2-cyclopentylacetic acid
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Record name α-Aminocyclopentaneacetic acid
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